![molecular formula C15H18BrNO2 B2951987 (3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2194845-94-6](/img/structure/B2951987.png)
(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves understanding the reactions needed to construct the molecule. This often involves retrosynthetic analysis, where the target molecule is deconstructed into simpler precursor molecules .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The functional groups present in the molecule can give clues about its reactivity .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. These properties can give clues about how the compound behaves under different conditions .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “8-(3-bromobenzoyl)-3-methoxy-8-azabicyclo[3.2.1]octane”, focusing on six unique applications:
Synthetic Methodology in Organic Chemistry
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities. Research directed towards the stereoselective preparation of this structure has significant implications in synthetic organic chemistry .
Nematicidal Activity
Compounds derived from 8-azabicyclo[3.2.1]octane have shown nematicidal activity against root-knot nematodes, which are significant pests in agriculture. This application is crucial for developing new pesticides and protecting crops .
High Energy Density Compounds
The structure of 8-azabicyclo[3.2.1]octane compounds has been investigated for their potential as high energy density compounds (HEDCs), which are important in military, national defense, and civil applications .
Pharmacological Properties
Tropane alkaloids, which include the 8-azabicyclo[3.2.1]octane core, have potent pharmacological properties and are used as anticholinergics or stimulants due to their psychoactive effects .
Medical Applications
Tropane alkaloids find extensive applications in medicine as antidotes, anesthetics, antiemetics, motion sickness drugs, and antispasmodics, among others .
Biotechnological Research
The biogenesis, taxonomy, and cellular pathways of tropane alkaloids are subjects of biotechnological research, with implications for understanding plant metabolism and potential genetic engineering applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-bromophenyl)-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-19-14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFEDCPZHRQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
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